An In-depth Technical Guide to 2-Bromo-4,5-diethoxybenzoic acid: A Critical Intermediate in Organic Synthesis
An In-depth Technical Guide to 2-Bromo-4,5-diethoxybenzoic acid: A Critical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount. The precise arrangement of functional groups on a scaffold dictates not only the synthetic route but also the ultimate biological activity and physicochemical properties of the target molecule. It is with this foundational principle in mind that we delve into the technical intricacies of 2-Bromo-4,5-diethoxybenzoic acid.
This guide is designed to be a comprehensive resource, moving beyond a simple recitation of facts. We will explore the causality behind synthetic choices, the self-validating nature of robust analytical protocols, and the broader context of this molecule's utility in the development of complex chemical entities. Every piece of data and every protocol herein is grounded in established scientific literature and best practices, ensuring a trustworthy and authoritative foundation for your research endeavors.
Section 1: Core Compound Identification and Physicochemical Properties
The compound of interest is 2-Bromo-4,5-diethoxybenzoic acid . However, it is crucial to note that the vast majority of commercially available and scientifically documented information pertains to its close analogue, 2-Bromo-4,5-dimethoxybenzoic acid . Given the high degree of structural similarity and the likelihood of encountering the dimethoxy variant in research and development, this guide will focus on the well-characterized 2-Bromo-4,5-dimethoxybenzoic acid (CAS Number: 6286-46-0) , while drawing parallels and noting potential differences for the diethoxy analogue where appropriate.
2-Bromo-4,5-dimethoxybenzoic acid, also known as 6-bromoveratric acid, is a halogenated derivative of veratric acid.[1] Its structure, featuring a carboxylic acid, two ether functionalities, and a bromine atom on a benzene ring, makes it a versatile intermediate in organic synthesis.[1]
Physicochemical Data
A summary of the key physicochemical properties of 2-Bromo-4,5-dimethoxybenzoic acid is presented below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 6286-46-0 | [2][3] |
| Molecular Formula | C₉H₉BrO₄ | [2] |
| Molecular Weight | 261.07 g/mol | [2] |
| Appearance | White to off-white or yellow crystalline powder or crystals | [1][4] |
| Melting Point | 188-190 °C | [5] |
| Purity | Typically ≥98% | [4] |
| SMILES String | COc1cc(Br)c(cc1OC)C(O)=O | [6] |
| InChI Key | HWFCHCRFQWEFMU-UHFFFAOYSA-N | [4] |
Spectral Data Interpretation
The structural integrity of 2-Bromo-4,5-dimethoxybenzoic acid is routinely confirmed by spectroscopic methods. A patent provides the following nuclear magnetic resonance (NMR) data:
-
¹H NMR (CDCl₃): δ 7.58 (s, 1H), δ 7.14 (s, 1H), δ 3.94 (s, 3H), δ 3.92 (s, 3H)[7]
-
¹³C NMR (CDCl₃): δ 56.1, 56.4, 114.7, 115.5, 117.3, 121.2, 147.8, 152.8, 170.7[7]
The two singlets in the aromatic region of the ¹H NMR spectrum are indicative of the two isolated protons on the benzene ring. The two singlets at approximately 3.9 ppm correspond to the protons of the two distinct methoxy groups.
Section 2: Synthesis and Mechanistic Considerations
The preparation of 2-Bromo-4,5-dimethoxybenzoic acid is well-documented, with common strategies involving the bromination of a substituted toluene derivative followed by oxidation.
Recommended Synthetic Protocol
A robust and scalable synthesis involves a two-step process starting from the readily available 3,4-dimethoxytoluene.[7] This method offers high yields and utilizes relatively inexpensive starting materials.[7]
Step 1: Directed Bromination of 3,4-Dimethoxytoluene
This step employs a directed bromination reaction to install the bromine atom at the desired position.
-
Reaction: 3,4-dimethoxytoluene is reacted with a brominating agent, such as a metal bromide in the presence of an oxidizing agent like hydrogen peroxide and sulfuric acid.[7]
-
Causality: The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution. The steric hindrance and directing effects of the substituents favor bromination at the 2-position.
Step 2: Oxidation to the Carboxylic Acid
The resulting 2-bromo-4,5-dimethoxytoluene is then oxidized to the corresponding benzoic acid.
-
Reaction: The oxidation is typically carried out using a strong oxidizing agent like potassium permanganate (KMnO₄) in the presence of a phase transfer catalyst such as tetrabutylammonium bromide.[1][7]
-
Causality: The benzylic methyl group is susceptible to oxidation to a carboxylic acid under these conditions. The phase transfer catalyst is crucial for facilitating the reaction between the organic substrate and the aqueous permanganate solution.
Detailed Experimental Workflow
The following is a detailed, step-by-step methodology for the oxidation of 2-bromo-4,5-dimethoxytoluene to 2-Bromo-4,5-dimethoxybenzoic acid, adapted from documented procedures.[1][7]
Materials and Equipment:
-
2-bromo-4,5-dimethoxytoluene
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide
-
Hydrochloric acid (HCl)
-
Water
-
Reaction flask with overhead stirrer, condenser, and heating mantle
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 2-bromo-4,5-dimethoxytoluene (1 equivalent) with water.
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 equivalents).
-
Heating: Heat the mixture to 80-85 °C with vigorous stirring.[7]
-
Oxidant Addition: Slowly add potassium permanganate (approximately 3 equivalents) in portions, maintaining the reaction temperature. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-6 hours).[7]
-
Workup: While still hot, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Precipitation: Cool the filtrate and adjust the pH to 4 with hydrochloric acid. A white precipitate of 2-Bromo-4,5-dimethoxybenzoic acid will form.[1][7]
-
Isolation: Allow the mixture to stand for several hours to ensure complete precipitation, then collect the solid product by filtration.
-
Drying: Dry the product under vacuum to obtain the final compound.
Synthesis Workflow Diagram
Caption: Logical workflow for using the title compound in synthesis.
References
-
2-Bromo 4, 5-Dimethoxy Benzoic Acid | Vihita Drugs & Intermediates. [Link]
-
2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0 - MilliporeSigma. [Link]
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google P
-
SAFETY DATA SHEET. [Link]
-
Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde - designer-drug .com. [Link]
-
Exploring the Chemical Properties and Applications of 2-Bromo-4,5-Dimethoxybenzyl Bromide - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. [Link]
-
Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid - [www.rhodium.ws]. [Link]
-
2-bromo-4,5-dimethoxybenzoic acid (C9H9BrO4) - PubChemLite. [Link]
-
Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[4]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. [Link]
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- 4. 2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0 [sigmaaldrich.com]
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